molecular formula C9H12N2O2 B2768187 3-Amino-1-(oxolan-3-yl)pyridin-2-one CAS No. 1797436-26-0

3-Amino-1-(oxolan-3-yl)pyridin-2-one

Cat. No.: B2768187
CAS No.: 1797436-26-0
M. Wt: 180.207
InChI Key: LMILVNMURIBQMU-UHFFFAOYSA-N
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Description

3-Amino-1-(oxolan-3-yl)pyridin-2-one is a heterocyclic compound with the molecular formula C9H12N2O2 This compound features a pyridinone core substituted with an amino group and an oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(oxolan-3-yl)pyridin-2-one typically involves the reaction of 3-aminopyridin-2-one with oxirane (ethylene oxide) under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the opening of the oxirane ring and its subsequent attachment to the pyridinone core .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(oxolan-3-yl)pyridin-2-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carbonyl group in the pyridinone ring can be reduced to form hydroxyl derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include nitroso, nitro, hydroxyl, and various substituted derivatives of this compound .

Scientific Research Applications

3-Amino-1-(oxolan-3-yl)pyridin-2-one has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-1-(oxolan-3-yl)pyridin-2-one is unique due to the presence of both an amino group and an oxolane ring attached to a pyridinone core. This combination of functional groups imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications .

Properties

IUPAC Name

3-amino-1-(oxolan-3-yl)pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c10-8-2-1-4-11(9(8)12)7-3-5-13-6-7/h1-2,4,7H,3,5-6,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMILVNMURIBQMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1N2C=CC=C(C2=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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